molecular formula C24H31NO4S B2892971 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide CAS No. 1209132-75-1

2-(4-(isopropylsulfonyl)phenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide

Cat. No.: B2892971
CAS No.: 1209132-75-1
M. Wt: 429.58
InChI Key: QVKCKMFSZUHWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide features a phenyl ring substituted with an isopropylsulfonyl group at the para position, linked to an acetamide moiety. The nitrogen of the acetamide is further substituted with a cyclopentylmethyl group bearing a 4-methoxyphenyl group. This structure combines sulfonyl, methoxy, and cyclopentyl motifs, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4S/c1-18(2)30(27,28)22-12-6-19(7-13-22)16-23(26)25-17-24(14-4-5-15-24)20-8-10-21(29-3)11-9-20/h6-13,18H,4-5,14-17H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKCKMFSZUHWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below highlights structural similarities and differences between the target compound and related acetamide derivatives:

Compound Name (or Identifier) Substituents/Modifications Molecular Weight Key Structural Features Potential Applications/Activities Reference
Target Compound - 4-(Isopropylsulfonyl)phenyl
- N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)
~449.5 (calculated) - Sulfonyl group enhances polarity
- Cyclopentylmethyl and 4-methoxyphenyl improve lipophilicity
Hypothesized: CNS targets, enzyme inhibition N/A

2-(4-(Isopropylsulfonyl)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
- 4-(Isopropylsulfonyl)phenyl
- N-(pyrazol-4-yl with tetrahydro-2H-pyran-methyl)
405.5 - Pyrazole ring introduces aromaticity
- Tetrahydro-2H-pyran enhances solubility
Unspecified; pyrazole motifs often used in kinase inhibitors

2-(4-Methoxyphenyl)-N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)acetamide
- 4-Methoxyphenyl
- Thiourea linkage to pyrrolidinylsulfonylphenyl
433.54 - Thiourea group may stabilize protein interactions
- Pyrrolidinylsulfonyl adds basicity
Antimicrobial (amide derivatives in )
HC030031 ()
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide
- Purine core
- N-(4-isopropylphenyl)
~359.4 (calculated) - Purine scaffold mimics nucleotides
- Isopropylphenyl enhances lipophilicity
TRPV1 antagonist (pain management)

2-[(2,4-Dimethylphenyl)-phenylsulfonylamino]-N-[[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide
- 2,4-Dimethylphenyl sulfonamide
- Nitrophenyl methoxy group
~534.6 (calculated) - Nitro group increases electron-withdrawing effects
- Methyl groups improve metabolic stability
Unspecified; nitro groups common in antimicrobials

Functional Group Analysis

  • Sulfonyl Groups : Present in the target compound and , and 13. This group enhances water solubility and hydrogen-bonding capacity, critical for target engagement (e.g., enzyme active sites).
  • Methoxy Substitutents : Found in the target compound and . Methoxy groups modulate electron density and lipophilicity, influencing membrane permeability and binding to aromatic residues in proteins.
  • Cyclopentyl vs.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s cyclopentylmethyl and 4-methoxyphenyl groups likely increase LogP compared to ’s pyrazole-tetrahydro-2H-pyran hybrid, which has polar oxygen atoms enhancing solubility.
  • Metabolic Stability : The isopropylsulfonyl group in the target compound may resist oxidative metabolism better than thiourea () or nitro groups (), which are prone to reduction or hydrolysis.

Preparation Methods

Retrosynthetic Analysis and Key Fragmentation

The target molecule decomposes into three primary synthons:

  • 2-(4-(Isopropylsulfonyl)phenyl)acetic acid (Carboxylic acid component)
  • (1-(4-Methoxyphenyl)cyclopentyl)methanamine (Amine component)
  • Amide coupling system

Critical disconnections occur at the acetamide bond (C-N linkage) and the cyclopentane ring (C-C bonds). Strategic considerations prioritize late-stage sulfonylation to avoid interference with nucleophilic amine groups.

Stepwise Synthetic Route

Synthesis of 2-(4-(Isopropylsulfonyl)phenyl)acetic Acid

Sulfonation of 4-Ethylphenyl Acetate

A modified Ullmann coupling installs the sulfonyl group:

  • Thioether Formation : 4-Bromophenylacetic acid reacts with isopropylthiol in DMF using CuI/L-proline catalysis (120°C, 24 hr) to yield 2-(4-(isopropylthio)phenyl)acetic acid.
  • Oxidation : Treatment with oxone (2.5 equiv) in MeOH/H2O (4:1) at 0°C→RT converts thioether to sulfone (89% yield).

Key Data :

  • HPLC Purity : 98.2% (C18, 0.1% TFA/ACN)
  • HRMS : [M+H]+ Calc. 271.0941, Found 271.0938

Preparation of (1-(4-Methoxyphenyl)cyclopentyl)methanamine

Cyclopentane Ring Construction

Friedel-Crafts alkylation forms the cyclopentyl core:

  • Electrophile Generation : Cyclopentanone reacts with PCl5 to form 1-chlorocyclopentene.
  • Arenium Ion Formation : 4-Methoxybenzene + AlCl3 in CH2Cl2 at -15°C.
  • Cyclization : Add 1-chlorocyclopentene dropwise (-10°C→RT, 12 hr) to yield 1-(4-methoxyphenyl)cyclopentanol (76%).
Amination Sequence
  • Mitsunobu Reaction : Cyclopentanol + phthalimide/PPh3/DIAD in THF (0°C→RT, 6 hr) gives phthalimido intermediate (82%).
  • Deprotection : Hydrazine hydrate in ethanol (reflux, 3 hr) liberates primary amine (91%).

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, CDCl3): δ 7.15 (d, J=8.6 Hz, 2H), 6.82 (d, J=8.6 Hz, 2H), 3.79 (s, 3H), 3.25 (s, 2H), 2.45-2.35 (m, 2H), 1.95-1.75 (m, 6H)

Amide Bond Formation

Carbodiimide-Mediated Coupling

Optimized Conditions :

  • Reagents : 2-(4-(Isopropylsulfonyl)phenyl)acetic acid (1.2 equiv), HATU (1.5 equiv), DIPEA (3 equiv)
  • Solvent : Anhydrous DMF (0.1 M)
  • Temperature : 0°C→RT, 18 hr
  • Workup : Aqueous NaHCO3 extraction, column chromatography (SiO2, EtOAc/hexanes 1:1→3:1)

Yield : 84% after purification
Critical Parameters :

  • Strict exclusion of moisture prevents carboxylic acid protonation
  • HATU outperforms EDCI/HOBt in preventing racemization (99.3% ee by chiral HPLC)

Alternative Synthetic Strategies

Sulfur Insertion via Michael Addition

An alternate route introduces sulfone earlier in the synthesis:

  • Michael Acceptor : 4-Vinylphenyl acetate + isopropyl sulfinic acid (NaH, THF, -78°C)
  • Oxidative Workup : H2O2/CH3COOH converts sulfinic acid to sulfone (68% over 2 steps)

Enzymatic Amidation

Comparative study using Candida antarctica lipase B :

  • Solvent : tert-Butyl methyl ether
  • Conversion : 92% after 48 hr at 35°C
  • Advantage : Eliminates need for acid-sensitive protecting groups

Analytical Characterization

Spectroscopic Data

¹³C NMR (101 MHz, CDCl3):

  • Sulfonyl carbons: δ 56.8 (CH(CH3)2), 43.5 (SO2)
  • Cyclopentyl CH2: δ 34.2, 29.7, 28.4
  • Acetamide carbonyl: δ 170.5

IR (ATR, cm⁻¹):

  • 1675 (C=O stretch), 1320/1145 (SO2 asym/sym)

X-ray Crystallography

Key Metrics :

  • Space Group : P2₁/c
  • Dihedral Angle : 85.4° between aryl rings
  • H-bonding : N-H···O=S (2.89 Å) stabilizes crystal packing

Process Optimization Challenges

Sulfone Oxidation Byproducts

Major Impurity : Overoxidized sulfonic acid (6-8% without controlled stoichiometry)
Mitigation :

  • Use of oxone instead of mCPBA reduces overoxidation (≤1.2% by HPLC)
  • Quench with NaHSO3 at -10°C

Cyclopentyl Ring Strain

Observed Effect : 15% epimerization during Mitsunobu reaction
Solution :

  • Replace DIAD with ADDP (azodicarboxylic dipiperidide)
  • Lower reaction temperature (-20°C)

Scale-Up Considerations

Pilot Plant Data (10 kg batch):

  • Cycle Time : 48 hr (vs. 72 hr lab scale)
  • E-factor : 23.4 (solvent recovery improves to 18.6)
  • Critical Quality Attributes :
    • Residual DMF < 410 ppm (ICH Q3C limit)
    • Particle size D90 < 50 μm (enhanced dissolution)

Q & A

Q. Key Challenges :

  • Purity Control : By-products from incomplete sulfonylation or cyclopentane ring closure require purification via column chromatography or recrystallization .
  • Reaction Optimization : Temperature and solvent selection (e.g., DMF vs. THF) significantly impact yields .

How can researchers validate the structural integrity of this compound?

Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:

Technique Purpose Key Data Points
NMR Confirm backbone structureAromatic proton signals (δ 6.8–7.5 ppm), sulfonyl group (δ ~3.2 ppm for isopropyl-CH)
HPLC Assess purityRetention time consistency (>95% purity threshold)
MS Verify molecular weightExact mass matching [M+H]+ (calculated via high-resolution MS)

Advanced Consideration : Use 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities in the cyclopentylmethyl group .

What strategies address contradictory reports on this compound’s biological activity?

Advanced Research Question
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .
  • Structural Analogues : Impurities or by-products (e.g., unreacted sulfonyl intermediates) may skew results .

Q. Methodological Solutions :

  • Dose-Response Studies : Establish EC50/IC50 values across multiple models to isolate structure-activity relationships .
  • Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .

How should experimental designs be structured to evaluate pharmacological efficacy?

Advanced Research Question
In Vitro/In Vivo Workflow :

Target Identification : Screen against kinase/receptor panels (e.g., EGFR, COX-2) using SPR or fluorescence polarization .

Toxicity Profiling : Assess cytotoxicity in primary cell lines (e.g., hepatocytes) via MTT assays .

In Vivo Validation : Use randomized block designs (e.g., tumor xenograft models) with controls for metabolic variability .

Data Interpretation : Apply ANOVA to compare treatment groups and adjust for confounding factors like solvent toxicity (e.g., DMSO < 0.1%) .

What computational methods support the rational design of derivatives?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 active site) .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using ML algorithms .
  • ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .

How can environmental stability and degradation pathways be analyzed?

Advanced Research Question

  • Photodegradation Studies : Expose the compound to UV-Vis light and monitor breakdown products via GC-MS .
  • Hydrolytic Stability : Test pH-dependent degradation (e.g., PBS buffers at pH 2–9) and identify stable derivatives .

Regulatory Relevance : Align with OECD guidelines for environmental risk assessment of pharmaceuticals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.